molecular formula C7H5BrF3N B13446189 Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)-

Cat. No.: B13446189
M. Wt: 240.02 g/mol
InChI Key: NECXEWANQRCRNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 2nd position, and a trifluoromethyl group at the 5th position on the pyridine ring. The incorporation of these substituents imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- can be achieved through several methods. One common approach involves the use of Grignard reagents. For instance, the addition of Grignard reagents to pyridine N-oxides in tetrahydrofuran (THF) at room temperature, followed by treatment with acetic anhydride at elevated temperatures, can yield the desired compound . Another method involves the condensation of diethyl malonate with alkali metal to generate salts, followed by the addition of 5-nitryl-2-chloropyridine for condensation reaction. The product is then subjected to decarboxylation under acidic conditions to obtain 5-nitryl-2-methylpyridine, which is further reduced and brominated to yield Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The methods mentioned above can be scaled up for industrial production, with adjustments made to reaction times, temperatures, and reagent concentrations to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.

Mechanism of Action

The mechanism of action of Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyridine, 4-bromo-2-methyl-5-(trifluoromethyl)- is unique due to the specific combination of substituents on the pyridine ring. The presence of the bromine, methyl, and trifluoromethyl groups imparts distinct chemical reactivity and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions and its role as an intermediate in the synthesis of bioactive compounds highlight its importance in scientific research and industrial applications.

Properties

Molecular Formula

C7H5BrF3N

Molecular Weight

240.02 g/mol

IUPAC Name

4-bromo-2-methyl-5-(trifluoromethyl)pyridine

InChI

InChI=1S/C7H5BrF3N/c1-4-2-6(8)5(3-12-4)7(9,10)11/h2-3H,1H3

InChI Key

NECXEWANQRCRNM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=N1)C(F)(F)F)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.